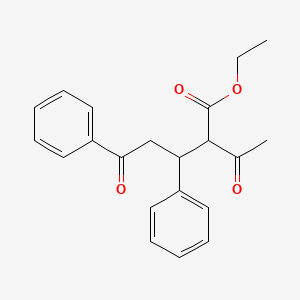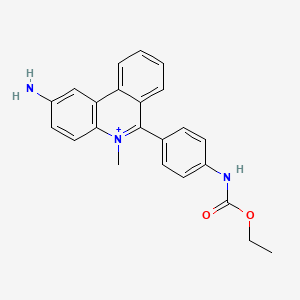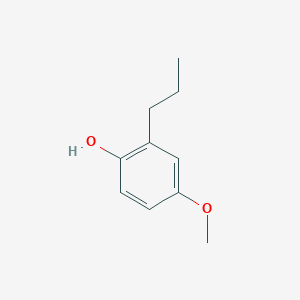
Actinomycin D, 8-amino-7-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Actinomycin D, 8-amino-7-hydroxy- is a derivative of actinomycin D, a well-known antibiotic and antitumor agent. Actinomycin D was first isolated from Streptomyces parvulus and has been widely studied for its ability to bind DNA and inhibit RNA synthesis. The 8-amino-7-hydroxy- derivative has been synthesized to enhance its biological activity and reduce toxicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Actinomycin D, 8-amino-7-hydroxy- involves several steps. One common method includes the nitration of actinomycin D to produce 7-nitro-actinomycin D, followed by reduction to yield 7-amino-actinomycin D. The hydroxylation of 7-amino-actinomycin D then produces the desired 8-amino-7-hydroxy- derivative .
Industrial Production Methods
Industrial production of Actinomycin D, 8-amino-7-hydroxy- typically involves fermentation of Streptomyces parvulus followed by chemical modification. The fermentation process is optimized to produce high yields of actinomycin D, which is then subjected to the synthetic steps mentioned above to obtain the 8-amino-7-hydroxy- derivative .
Análisis De Reacciones Químicas
Types of Reactions
Actinomycin D, 8-amino-7-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation and subsequent substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation is typically carried out using chlorine or bromine, followed by substitution with nucleophiles like ammonia or amines.
Major Products
The major products formed from these reactions include various substituted derivatives of actinomycin D, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
Actinomycin D, 8-amino-7-hydroxy- has several scientific research applications:
Chemistry: It is used as a model compound to study DNA-binding properties and the effects of chemical modifications on biological activity.
Biology: The compound is used to investigate the mechanisms of DNA transcription and replication.
Medicine: Actinomycin D, 8-amino-7-hydroxy- is studied for its potential as an antitumor agent with reduced toxicity compared to actinomycin D.
Industry: The compound is used in the development of new antibiotics and anticancer drugs
Mecanismo De Acción
Actinomycin D, 8-amino-7-hydroxy- exerts its effects by binding to DNA and inhibiting RNA synthesis. The compound intercalates between DNA base pairs, preventing the elongation of RNA chains by RNA polymerase. This inhibition of transcription leads to a decrease in protein synthesis and ultimately cell death. The 8-amino-7-hydroxy- modification enhances the binding affinity and specificity of the compound for DNA, making it more effective as an antitumor agent .
Comparación Con Compuestos Similares
Actinomycin D, 8-amino-7-hydroxy- is unique compared to other actinomycin derivatives due to its enhanced biological activity and reduced toxicity. Similar compounds include:
7-amino-actinomycin D: This compound has similar DNA-binding properties but lacks the hydroxyl group, making it less effective.
7-hydroxy-actinomycin D: This derivative has a hydroxyl group but lacks the amino group, resulting in different biological activity.
Actinomycin X: Another derivative with different substitutions that affect its DNA-binding and biological properties
Actinomycin D, 8-amino-7-hydroxy- stands out due to its balanced combination of amino and hydroxyl groups, which contribute to its superior antitumor efficacy and reduced side effects.
Propiedades
Número CAS |
95045-12-8 |
|---|---|
Fórmula molecular |
C62H87N13O17 |
Peso molecular |
1286.4 g/mol |
Nombre IUPAC |
2,8-diamino-3-hydroxy-4,6-dimethyl-7-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C62H87N13O17/c1-25(2)41-59(86)74-21-17-19-33(74)57(84)70(13)23-35(76)72(15)47(27(5)6)61(88)90-31(11)43(55(82)66-41)68-53(80)37-39(63)49(78)29(9)51-45(37)65-46-38(40(64)50(79)30(10)52(46)92-51)54(81)69-44-32(12)91-62(89)48(28(7)8)73(16)36(77)24-71(14)58(85)34-20-18-22-75(34)60(87)42(26(3)4)67-56(44)83/h25-28,31-34,41-44,47-48,78H,17-24,63-64H2,1-16H3,(H,66,82)(H,67,83)(H,68,80)(H,69,81) |
Clave InChI |
VWOCNFIGQGBJNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C(C(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)

![2-cyclopentyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12808262.png)











